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molecular formula C9H8N4OS B8624685 N-(4-aminophenyl)-1,2,3-Thiadiazole-4-carboxamide

N-(4-aminophenyl)-1,2,3-Thiadiazole-4-carboxamide

Cat. No. B8624685
M. Wt: 220.25 g/mol
InChI Key: ZZJMXELPMGQPDD-UHFFFAOYSA-N
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Patent
US06201013B1

Procedure details

To a solution of [1,2,3]-thiadiazole-4-carboxylic acid (4-amino-phenyl) amide (2.0 g) in acetonitrile (50 mL) is added 1-isothiocyanato-3,5-bis-trifluoromethyl-benzene (2.5 g) in acetonitrile (50 mL) dropwise but rapidly and the reaction is stirred at room temperature. After ninety minutes, the solvent is removed under reduced pressure and the resulting brown solid is recrystallized from ethyl acetate/hexanes to give the pure product. [M+H]492.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([NH:8][C:9]([C:11]2[N:12]=[N:13][S:14][CH:15]=2)=[O:10])=[CH:4][CH:3]=1.[N:16]([C:19]1[CH:24]=[C:23]([C:25]([F:28])([F:27])[F:26])[CH:22]=[C:21]([C:29]([F:32])([F:31])[F:30])[CH:20]=1)=[C:17]=[S:18]>C(#N)C>[F:26][C:25]([F:27])([F:28])[C:23]1[CH:24]=[C:19]([NH:16][C:17](=[S:18])[NH:1][C:2]2[CH:3]=[CH:4][C:5]([NH:8][C:9]([C:11]3[N:12]=[N:13][S:14][CH:15]=3)=[O:10])=[CH:6][CH:7]=2)[CH:20]=[C:21]([C:29]([F:31])([F:32])[F:30])[CH:22]=1

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
NC1=CC=C(C=C1)NC(=O)C=1N=NSC1
Name
Quantity
2.5 g
Type
reactant
Smiles
N(=C=S)C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)#N
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
rapidly and the reaction is stirred at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
After ninety minutes
CUSTOM
Type
CUSTOM
Details
the solvent is removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the resulting brown solid is recrystallized from ethyl acetate/hexanes
CUSTOM
Type
CUSTOM
Details
to give the pure product

Outcomes

Product
Name
Type
Smiles
FC(C=1C=C(C=C(C1)C(F)(F)F)NC(NC1=CC=C(C=C1)NC(=O)C=1N=NSC1)=S)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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